Technical Guide: 2-Methylthio-ATP Mechanism of Action in Purinergic Signaling
Technical Guide: 2-Methylthio-ATP Mechanism of Action in Purinergic Signaling
[1]
Executive Summary
2-Methylthio-adenosine-5'-triphosphate (2-MeS-ATP) is a synthetic nucleotide analog widely utilized as a potent purinergic receptor agonist.[1][2] Distinguished by a methylthio group substitution at the C-2 position of the adenine ring, this molecule exhibits significantly enhanced metabolic stability and receptor affinity compared to its endogenous counterpart, ATP.
For drug development professionals and physiological researchers, 2-MeS-ATP serves as a critical tool for dissecting the contributions of P2Y1 (G-protein coupled) and P2X (ligand-gated ion channel) receptors.[1] While historically categorized as a general P2 agonist, its utility is defined by its high potency at mammalian P2Y1 receptors and specific P2X subtypes (e.g., P2X1, P2X3), alongside its complex interaction with P2Y12 via its hydrolytic metabolite, 2-MeS-ADP.[1]
Molecular Profile & Stability[1][3]
Chemical Structure
The defining structural feature of 2-MeS-ATP is the methylation of the thiol group at the C-2 position of the purine ring.
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Formula: C₁₁H₁₈N₅O₁₃P₃S[1]
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Molecular Weight: ~521.27 g/mol (free acid)[1]
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Key Modification: The 2-methylthio group increases lipophilicity and electron density on the adenine ring, altering π-stacking interactions within the receptor binding pocket.
Metabolic Stability vs. ATP
A primary experimental challenge with ATP is its rapid hydrolysis by ectonucleotidases (e.g., CD39/NTPDase1) into ADP, AMP, and adenosine.[1]
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Resistance: 2-MeS-ATP is more resistant to hydrolysis than ATP, allowing for sustained receptor activation.[1]
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The Hydrolysis Trap: It is not immune to hydrolysis. Ectonucleotidases will eventually convert 2-MeS-ATP into 2-MeS-ADP .[1]
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Experimental Consequence: Since 2-MeS-ADP is a nanomolar-potency agonist at P2Y1 and P2Y12 , experimental results must distinguish between the effects of the triphosphate parent and the diphosphate metabolite.
Critical Control: Always use ectonucleotidase inhibitors (e.g., ARL 67156 ) when characterizing 2-MeS-ATP kinetics to prevent artifactual activation of P2Y12 by accumulated 2-MeS-ADP.[1]
Pharmacology & Receptor Selectivity[2][4]
2-MeS-ATP is a "broad-spectrum" P2 agonist with distinct potency profiles across subtypes.
P2Y Receptors (G-Protein Coupled)[1][5][6]
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P2Y1 (Gq-coupled): 2-MeS-ATP is a full agonist with high potency (EC50 ~1–10 nM).[1] It triggers robust calcium mobilization.[1]
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P2Y12 (Gi-coupled): While 2-MeS-ATP can bind, its metabolite 2-MeS-ADP is the primary driver of P2Y12-mediated inhibition of cAMP.[1]
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P2Y13: Activated by 2-MeS-ATP, though 2-MeS-ADP is generally more potent.[1]
P2X Receptors (Ligand-Gated Ion Channels)[1]
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P2X1: Highly potent agonist (often equipotent or superior to ATP).[1]
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P2X3: Potent agonist; used in nociception research.[1]
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P2X7: Agonist, but exhibits dramatic species differences.[1]
Mechanism of Action: Signaling Pathways
The physiological output of 2-MeS-ATP depends on the receptor landscape of the target tissue. The diagram below illustrates the divergent pathways in a dual-receptor system (e.g., platelets or astrocytes).
Pathway A: P2Y1 Activation (Gq)[1][7]
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Binding: 2-MeS-ATP binds P2Y1.[1]
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G-Protein: Gαq activates Phospholipase C-β (PLCβ).[1]
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Hydrolysis: PLCβ hydrolyzes PIP2 into IP3 and DAG.
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Ca2+ Release: IP3 binds IP3 receptors on the ER, causing rapid Ca2+ efflux.[1]
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Outcome: Shape change (platelets), smooth muscle contraction.[1]
Pathway B: P2X Activation (Ionotropic)[1]
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Binding: 2-MeS-ATP binds the extracellular loop of the P2X trimer.[1]
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Gating: Channel pore opens within milliseconds.
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Flux: Na+ and Ca2+ influx; K+ efflux.[1]
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Outcome: Membrane depolarization, rapid excitatory transmission.[1]
Figure 1: Dual signaling mechanism of 2-MeS-ATP via Gq-coupled P2Y1 and ionotropic P2X receptors.[1]
Experimental Application Protocols
Protocol 1: Ratiometric Calcium Imaging (Fura-2)
Objective: Quantify P2Y1-mediated calcium mobilization in adherent cells (e.g., Astrocytes, Endothelial cells).[1]
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Preparation: Culture cells on poly-D-lysine coated glass coverslips to 70-80% confluency.
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Dye Loading:
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Incubate cells with 2-5 µM Fura-2 AM in physiological saline (e.g., HBSS) + 0.02% Pluronic F-127.[1]
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Incubate for 30-45 minutes at 37°C in the dark.
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De-esterification: Wash cells 3x with HBSS. Incubate for 20 minutes in dye-free buffer to allow complete hydrolysis of the AM ester.[1]
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Baseline: Mount coverslip in a perfusion chamber. Perfuse with HBSS (2 mL/min) and record fluorescence ratio (340/380 nm excitation, 510 nm emission) for 60 seconds.
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Agonist Application:
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Analysis: Measure peak amplitude and area under the curve (AUC).
Protocol 2: Platelet Aggregation Assay (LTA)
Objective: Assess P2Y1/P2Y12 contribution to hemostasis.[1][3]
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Blood Collection: Draw blood into 3.2% sodium citrate (1:9 ratio).[1]
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PRP Preparation: Centrifuge at 200 x g for 15 mins. Collect Platelet Rich Plasma (PRP).[1]
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Normalization: Adjust platelet count to 250 x 10³/µL using Platelet Poor Plasma (PPP).
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Assay Setup: Aliquot 450 µL PRP into cuvettes containing a stir bar (1200 rpm, 37°C).
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Calibration: Set 100% transmission with PPP and 0% with PRP.
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Activation:
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Add 2-MeS-ATP (1–10 µM) .
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Observation: Expect an initial shape change (transient decrease in transmission) mediated by P2Y1 , followed by reversible or irreversible aggregation depending on P2Y12 co-activation levels.[1]
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Control: Pre-incubate with MRS 2179 (P2Y1 antagonist) to block shape change, or Clopidogrel metabolite/PSB-0739 (P2Y12 antagonist) to block aggregation.[1]
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Data Presentation: Potency Comparison
The following table summarizes the potency (EC50) of 2-MeS-ATP relative to endogenous nucleotides across key receptor subtypes.
| Receptor Subtype | Primary Signaling | 2-MeS-ATP Potency (EC50) | Endogenous Agonist Potency | Notes |
| P2Y1 | Gq (Ca2+) | ~1 - 10 nM | ADP (~100 nM) | 2-MeS-ATP is highly potent; partial agonist in some systems.[1] |
| P2Y12 | Gi (cAMP ↓) | Active (often via metabolite) | ADP (~50 nM) | 2-MeS-ADP (metabolite) is the standard high-potency agonist (~1 nM).[1] |
| P2X1 | Ion Channel | ~10 - 50 nM | ATP (~50 nM) | Rapid desensitization is characteristic.[1] |
| P2X3 | Ion Channel | ~350 nM | ATP (~500 nM) | Key target in chronic pain models.[1] |
| P2X7 (Rat) | Ion Channel | ~4 µM | ATP (>100 µM) | 2-MeS-ATP is significantly more potent than ATP in rat.[1] |
| P2X7 (Mouse) | Ion Channel | ~285 µM | ATP (>500 µM) | Dramatic species difference; much lower potency than in rat.[1][4] |
Experimental Workflow Visualization
Figure 2: Decision matrix for 2-MeS-ATP experimental design, highlighting the critical requirement for ectonucleotidase inhibition in P2Y assays.
References
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Identification of Potent, Selective P2Y-Purinoceptor Agonists. Journal of Medicinal Chemistry.
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P2X and P2Y Receptors: Tocris Scientific Review. Tocris Bioscience.
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Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor. British Journal of Pharmacology.[1]
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Agonist-bound structure of the human P2Y12 receptor. Nature.
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High-affinity agonism at the P2X7 receptor is mediated by three residues outside the orthosteric pocket. Nature Communications.
